7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Physicochemical profiling Aqueous solubility Hydrogen bond donor count

7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1934686-58-4) is a bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class, a privileged scaffold in medicinal chemistry with demonstrated applications across antiviral, anticancer, antifungal, and antiparasitic research. The compound (MF: C6H7N5O2; MW: 181.15 g/mol) features a 7-amino substituent and a distinctive 2-hydroxymethyl group on the fused triazole-pyrimidinone core, and is commercially available at 95% purity from multiple independent suppliers for research use.

Molecular Formula C6H7N5O2
Molecular Weight 181.15 g/mol
CAS No. 1934686-58-4
Cat. No. B1489731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS1934686-58-4
Molecular FormulaC6H7N5O2
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=C(N2C(=NC(=N2)CO)NC1=O)N
InChIInChI=1S/C6H7N5O2/c7-3-1-5(13)9-6-8-4(2-12)10-11(3)6/h1,12H,2,7H2,(H,8,9,10,13)
InChIKeyZQWROVIRLGDUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1934686-58-4): Core Scaffold Identity and Procurement-Relevant Characteristics


7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1934686-58-4) is a bicyclic heterocycle belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class, a privileged scaffold in medicinal chemistry with demonstrated applications across antiviral, anticancer, antifungal, and antiparasitic research [1]. The compound (MF: C6H7N5O2; MW: 181.15 g/mol) features a 7-amino substituent and a distinctive 2-hydroxymethyl group on the fused triazole-pyrimidinone core, and is commercially available at 95% purity from multiple independent suppliers for research use [2].

Why 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Cannot Be Casually Replaced by Its Closest Analogs


The 2-position substituent on the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one core is a critical determinant of both physicochemical properties and synthetic utility. Substituting the 2-hydroxymethyl group with hydrogen (CAS 35186-69-7) or a methoxymethyl group (CAS 1189749-64-1) produces measurable differences in hydrogen bond donor capacity, lipophilicity, topological polar surface area, and derivatization potential [1][2][3]. These differences directly impact aqueous solubility, permeability characteristics, and the range of accessible downstream synthetic transformations—meaning that interchange without experimental re-validation risks confounding SAR interpretation, altering pharmacokinetic profiles, or limiting the scope of chemical diversification in lead optimization campaigns [1].

Quantitative Differentiation Evidence for 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Versus Closest Analogs


Enhanced Hydrogen Bond Donor Capacity and Aqueous Hydrophilicity Versus 2-Unsubstituted and 2-Methoxymethyl Analogs

The 2-hydroxymethyl substituent confers three hydrogen bond donors (HBD = 3) to the target compound, compared with only two (HBD = 2) for both the 2-unsubstituted analog (CAS 35186-69-7) and the 2-methoxymethyl analog (CAS 1189749-64-1) [1][2][3]. The computed XLogP3-AA of -1.8 for the target compound represents the most hydrophilic value among the three, versus -1.3 for the methoxymethyl analog and -1.0 for the unsubstituted analog, indicating progressively greater aqueous solubility [1][2][3].

Physicochemical profiling Aqueous solubility Hydrogen bond donor count Drug-likeness

Higher Topological Polar Surface Area Differentiates 7-Amino-2-(hydroxymethyl) Derivative from Closest Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 106 Ų, which is 10.9 Ų higher than the 2-methoxymethyl analog (95.1 Ų) and 20.2 Ų higher than the 2-unsubstituted analog (85.8 Ų) [1][2][3]. These differences arise directly from the additional hydroxyl oxygen contributing to the polar surface and are large enough to be pharmacologically meaningful—the commonly cited TPSA threshold for oral bioavailability is <140 Ų, and the increase for the target compound moves it into a distinct permeability regime relative to its less polar comparators [1].

Membrane permeability Topological polar surface area ADME prediction Bioavailability

Free Hydroxyl Group as a Versatile Synthetic Derivatization Handle Versus the Methoxymethyl-Locked Analog

The target compound possesses a free primary hydroxyl group at the 2-hydroxymethyl position, enabling direct esterification, etherification (including Mitsunobu), oxidation to aldehyde or carboxylic acid, phosphorylation, sulfation, or conjugation with glucuronic acid without requiring a deprotection step [1][2]. In contrast, the 2-methoxymethyl analog (CAS 1189749-64-1) carries a methyl-capped ether that is chemically inert under most derivatization conditions and would require harsh demethylation (e.g., BBr₃) to expose a reactive hydroxyl handle [2]. This structural distinction means the target compound supports at least five additional classes of chemical transformation directly, without additional synthetic steps [1].

Synthetic versatility Derivatization Prodrug design Parallel library synthesis

Class-Level Validation: Triazolopyrimidin-5-one Scaffold Demonstrates Quantifiable Antiviral Activity Across Multiple Viral Targets

While no direct biological data exist for CAS 1934686-58-4 itself, compounds bearing the [1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold have demonstrated quantifiable antiviral activity: 7-phenyl-2-(n-pentyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one achieved 88% reduction in HSV-1 viral plaques [1]; compounds 22, 23, and 24 from the same series produced complete inhibition of HIV-1 proliferation at 25–50 µg/mL [1]; and N-alkyl triazolopyrimidinone derivatives exhibited half-maximal effective concentration (EC₅₀) values ≤2 µM against all tested human rhinovirus (hRV) strains, with compound 2c (KR-25210) showing broad-spectrum anti-enteroviral activity [2]. The scaffold's antiviral potential is further corroborated by a comprehensive 2020 review documenting its activity across antibacterial, antifungal, antiviral, antiparasitic, and anticancer applications [3].

Antiviral HIV-1 HSV-1 Human rhinovirus Broad-spectrum

Scaffold Validation as Gamma-Secretase Modulators with In Vivo Profiling Supports Neuroscience Research Applications

The 6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one scaffold—the reduced-ring analog of the target compound's core—has been independently validated as a potent gamma-secretase modulator (GSM) chemotype through comprehensive structure-activity relationship studies and in vivo profiling [1]. Although the target compound (CAS 1934686-58-4) bears an oxidized (aromatic) pyrimidinone ring rather than the 6,7-dihydro system, the close structural homology to the validated GSM scaffold provides a rational basis for its investigation in neuroscience target space [1]. The published GSM series demonstrated modulation of amyloid-beta 42 (Aβ42) levels, with the scaffold enabling systematic exploration of substitution effects on modulator potency and brain penetration [1].

Gamma-secretase modulation Alzheimer's disease Amyloid-beta Neuroscience In vivo pharmacology

Recommended Application Scenarios for 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Based on Verified Differentiation Evidence


Antiviral Lead Discovery: Primary Screening Against HIV-1, HSV-1, and Enteroviruses

Deploy CAS 1934686-58-4 as a screening candidate in antiviral assays against HIV-1, HSV-1, and human rhinovirus based on the established activity of the triazolopyrimidin-5-one scaffold class, where analogs have demonstrated 88% HSV-1 plaque reduction and EC₅₀ values ≤2 µM against hRV [1][2]. The compound's superior aqueous solubility profile (XLogP -1.8, HBD = 3) relative to less functionalized analogs [3] reduces the risk of false negatives due to compound precipitation in cell-based antiviral assays.

Neuroscience Drug Discovery: Gamma-Secretase Modulator Screening and Lead Optimization

Prioritize this compound for gamma-secretase modulator (GSM) screening in Alzheimer's disease programs, leveraging the close structural homology to the validated 6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one GSM series that demonstrated in vivo Aβ42 modulation [1]. The differentiated physicochemical profile (TPSA = 106 Ų) may offer advantages in tuning CNS penetration characteristics when benchmarked against existing GSM leads.

Medicinal Chemistry Building Block: Parallel Library Synthesis via 2-Hydroxymethyl Derivatization

Utilize CAS 1934686-58-4 as a key building block for focused library synthesis targeting the 2-position, exploiting the free hydroxyl group for direct esterification, etherification, or oxidation to generate diverse analogs in a single synthetic step [1][2]. This represents a significant efficiency advantage over the 2-methoxymethyl analog (CAS 1189749-64-1), which requires an additional deprotection step before derivatization, effectively doubling the synthetic sequence for each analog produced.

Physicochemical Property-Driven Lead Optimization Campaigns

Select this compound as a starting point for property-driven optimization where enhanced aqueous solubility is a design goal. The combinatorial advantage of three hydrogen bond donors (vs. two for both closest analogs) and a computed XLogP of -1.8 (the most hydrophilic in the analog series) [1][2] provides a measurable head start for programs aiming to improve solubility-limited pharmacokinetics or achieve consistent exposure in in vivo efficacy models.

Quote Request

Request a Quote for 7-Amino-2-(hydroxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.